molecular formula C19H20ClN3O4S B2464148 N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 1203387-55-6

N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2464148
CAS No.: 1203387-55-6
M. Wt: 421.9
InChI Key: DNMDQIDDWFELOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[2-(2-Chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS 1203387-55-6) is a complex multifunctional molecule of significant interest in chemical and biomedical research. Its structure is characterized by a sulfonamide group and a substituted dihydropyrazole ring, which together confer distinctive chemical properties, including good stability and selective reactivity . The presence of the chloroacetyl group allows for further structural modifications, making this compound a versatile intermediate in organic synthesis . The 4-methoxyphenyl group contributes to the molecule's lipophilicity, a key factor that can influence its bioavailability and interaction with biological targets . Recent investigations in biomedical chemistry have focused on its biochemical properties and its interactions with specific cellular targets, demonstrating notable biological activity . Research suggests this compound is a promising candidate for the development of novel pharmaceuticals and agrochemicals due to its ability to modulate key cellular processes . Experimental studies have indicated promising traits such as good bioavailability and low toxicity, which are essential for a potential therapeutic agent . The compound is offered with a guaranteed purity of 90% to 95% and is supplied for laboratory research applications . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-27-16-8-6-13(7-9-16)18-11-17(21-23(18)19(24)12-20)14-4-3-5-15(10-14)22-28(2,25)26/h3-10,18,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMDQIDDWFELOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Pyrazole Core: : The synthesis begins with the formation of the 3-(4-methoxyphenyl)-3,4-dihydropyrazole core. This can be achieved through a cyclization reaction involving hydrazines and 1,3-diketones under acidic or basic conditions.

  • Introduction of the Chloroacetyl Group: : The next step involves the chloroacetylation of the pyrazole ring. This is typically done using chloroacetyl chloride in the presence of a base such as triethylamine to facilitate the reaction.

  • Attachment of the Phenyl Group: : The phenyl group can be introduced through a coupling reaction, often using a palladium-catalyzed Suzuki or Heck coupling.

  • Sulfonamide Formation: : Finally, the sulfonamide group is introduced using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production would likely follow similar steps but on a larger scale, utilizing continuous flow processes and optimizing reaction conditions for maximum yield and purity. Automated synthesizers and high-throughput screening methods would ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrazole ring.

  • Reduction: : The chloroacetyl group can be reduced to an alcohol or further to a hydrocarbon.

  • Substitution: : Various substituents on the aromatic ring or the pyrazole core can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation using palladium or reduction with lithium aluminum hydride.

  • Substitution: : Halogenation using halogenating agents or nucleophilic substitution using nucleophiles such as amines.

Major Products

  • Oxidation: : Formation of alcohols, ketones, or carboxylic acids.

  • Reduction: : Formation of alcohols or hydrocarbons.

  • Substitution: : Introduction of various functional groups such as halides, amines, or alkyl groups.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can serve as a ligand in catalytic reactions.

  • Synthesis: : Used as a building block in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: : Potential inhibitor of specific enzymes due to its unique structure.

  • Bioassays: : Used in bioassays to test biological activity.

Medicine

  • Drug Development: : Potential candidate for developing new pharmaceutical drugs due to its structural complexity and functional groups.

  • Therapeutic Research: : Investigated for its therapeutic potential in treating various diseases.

Industry

  • Material Science: : Used in the development of new materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interaction with specific molecular targets such as enzymes, receptors, or proteins. The precise mechanism may involve binding to the active site of an enzyme, thereby inhibiting its activity or modulating the function of a receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Several structurally related compounds have been studied for their antiviral or pharmacological properties. Below is a comparative analysis:

2.1. N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl)methanesulfonamide
  • Substituents :
    • R1 : Benzoyl (instead of 2-chloroacetyl in the target compound).
    • R2 : 2-Ethoxyphenyl (vs. 4-methoxyphenyl).
  • Activity : Demonstrated significant binding affinity to MPXV DPol and A42R in virtual screening, with the benzoyl group enhancing π-π stacking interactions. However, the ethoxy group at the phenyl ring may reduce metabolic stability compared to the methoxy group due to increased steric bulk .
2.2. N-[3-[3-(2-Methylphenyl)-2-(2-Methylpropanoyl)-3,4-Dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS 851719-26-1)
  • Substituents: R1: 2-Methylpropanoyl (isobutyryl) instead of 2-chloroacetyl. R2: 2-Methylphenyl (vs. 4-methoxyphenyl).
  • The 2-methylphenyl substituent may enhance lipophilicity (logP) but reduce solubility in aqueous media. This compound is commercially available but lacks reported antiviral data .
2.3. N-[3-[2-Benzoyl-3-(2-Ethoxyphenyl)-3,4-Dihydropyrazol-5-yl]phenyl]methanesulfonamide
  • Substituents :
    • R1 : Benzoyl.
    • R2 : 2-Ethoxyphenyl.
  • Activity : Similar to the target compound, this analogue showed strong docking scores for MPXV targets. The absence of a chloroacetyl group may reduce off-target covalent binding but also limit irreversible inhibition mechanisms observed in chlorinated analogues .

Structural-Activity Relationship (SAR) Insights

  • This could enhance antiviral potency but may raise toxicity concerns.
  • Aryl Substituents (R2) : The 4-methoxyphenyl group offers balanced hydrophobicity and metabolic stability compared to 2-ethoxy or 2-methylphenyl groups, which may alter pharmacokinetic profiles.

Key Research Findings

  • However, the chloroacetyl group’s reactivity necessitates further in vitro validation to assess toxicity .
  • Synthetic Accessibility : Compounds like CAS 851719-26-1 are commercially available, indicating established synthetic routes, but modifications to introduce chloroacetyl or optimize substituents require specialized protocols .

Biological Activity

N-[3-[2-(2-chloroacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a methanesulfonamide group, a chloroacetyl moiety, and a dihydropyrazole ring. Its molecular formula is C19H20ClN3O3S, with a molecular weight of 397.89 g/mol. The presence of the chloroacetyl group is crucial for its biological activity, as halogenated compounds often exhibit enhanced lipophilicity and membrane permeability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity :
    • A study on chloroacetamides found that derivatives with halogenated phenyl groups showed significant antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The lipophilicity contributed to their ability to penetrate bacterial membranes effectively.
    • The compound's structural features suggest it may also have activity against fungal pathogens like Candida albicans.
  • Anticancer Potential :
    • Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, the compound RSL3, related in structure, has been identified as an inhibitor of glutathione peroxidase 4 (GPX4), promoting ferroptosis in cancer cells . This mechanism is vital for developing new anticancer therapies.
    • The IC50 value for RSL3 was reported at 100 nM, indicating potent activity that could be comparable in derivatives like this compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

Substituent Effect on Activity
Chloroacetyl GroupEnhances lipophilicity and membrane penetration
Methoxy GroupPotentially increases electron density, enhancing reactivity
Dihydropyrazole RingContributes to overall stability and biological interaction

These modifications influence the compound's ability to interact with biological targets effectively.

Case Studies

  • Antimicrobial Testing :
    • In a comprehensive study on various chloroacetamides, the compound exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The position of substituents on the phenyl ring significantly impacted activity levels .
  • Cancer Cell Line Studies :
    • Investigations into related compounds revealed that those targeting GPX4 pathways showed promise in reducing tumor cell viability in vitro. This suggests that this compound might share similar mechanisms .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters to form the dihydropyrazole core, followed by sulfonamide coupling. Key steps:

  • Step 1 : Formation of the 3,4-dihydropyrazole ring via cyclization of a chalcone derivative with hydrazine hydrate under reflux in ethanol .
  • Step 2 : Chloroacetylation at the pyrazole C2 position using chloroacetyl chloride in anhydrous dichloromethane with catalytic triethylamine .
  • Step 3 : Methanesulfonamide coupling via nucleophilic substitution on the activated aryl chloride intermediate . Optimization Tips : Use high-purity reagents, inert atmosphere for moisture-sensitive steps, and HPLC-guided purification (C18 column, acetonitrile/water gradient) to isolate intermediates .

Q. Which spectroscopic techniques are critical for structural validation?

A combination of advanced analytical methods is required:

  • 1H/13C NMR : Confirm regiochemistry of the dihydropyrazole ring and substituent positions (e.g., methoxyphenyl integration at δ 3.8 ppm for -OCH3) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 449.5) and isotopic patterns for chlorine .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazole N-H bends (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the chloroacetyl and methoxyphenyl groups?

Methodology :

  • Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-nitrophenyl) or bulky (e.g., adamantyl) groups to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Swap the chloroacetyl group with trifluoroacetyl or methylsulfonyl to modulate electrophilicity and metabolic stability .
  • In vitro assays : Test modified analogs against target enzymes (e.g., COX-2 or kinases) using fluorescence polarization or SPR to quantify binding affinity .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. kinase selectivity)?

Approach :

  • Dose-response profiling : Conduct IC50 assays across multiple concentrations to rule out off-target effects at high doses .
  • Crystallographic studies : Co-crystallize the compound with COX-2 or kinase targets to identify binding interactions (e.g., sulfonamide hydrogen bonding with Ser530 in COX-2) .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to compare binding poses in conflicting targets and prioritize experimental validation .

Q. What strategies improve solubility and metabolic stability for in vivo studies?

  • Prodrug design : Mask the sulfonamide group as a tert-butyl carbamate to enhance lipophilicity and plasma stability .
  • Co-solvent systems : Use PEG-400/water (70:30) for preclinical formulations to achieve >1 mg/mL solubility .
  • Metabolite identification : Incubate with liver microsomes and profile via LC-MS/MS to identify vulnerable sites (e.g., chloroacetyl hydrolysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.